3-Chlorothiophene-2,5-diboronic acid
Overview
Description
3-Chlorothiophene-2,5-diboronic acid is a chemical compound with the molecular formula C4H5B2ClO4S and a molecular weight of 206.22 . It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its boronic acid groups, which make it a valuable intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chlorothiophene-2,5-diboronic acid can be synthesized through various methods. One common approach involves the borylation of 3-chlorothiophene using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron. The reaction typically occurs under inert conditions, often in the presence of a base like potassium acetate, and at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The reaction conditions are carefully controlled to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chlorothiophene-2,5-diboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction couples the boronic acid groups with various aryl or heteroaryl halides in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or heteroaryl halides.
Major Products
Scientific Research Applications
3-Chlorothiophene-2,5-diboronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-Chlorothiophene-2,5-diboronic acid exerts its effects is primarily through its role as a coupling partner in cross-coupling reactions. The boronic acid groups interact with palladium catalysts to form palladium-boron complexes, which then undergo transmetalation with aryl or heteroaryl halides. This process leads to the formation of new carbon-carbon bonds, resulting in the desired biaryl products.
Comparison with Similar Compounds
Similar Compounds
3-Chlorothiophene-2-boronic acid: Similar structure but with only one boronic acid group.
Thiophene-2,5-diboronic acid: Lacks the chlorine substituent, which can affect its reactivity and applications.
Uniqueness
3-Chlorothiophene-2,5-diboronic acid is unique due to the presence of both boronic acid groups and a chlorine substituent. This combination allows for versatile reactivity in cross-coupling reactions and the ability to introduce additional functional groups into the final product.
Properties
IUPAC Name |
(5-borono-3-chlorothiophen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5B2ClO4S/c7-2-1-3(5(8)9)12-4(2)6(10)11/h1,8-11H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWPJMSMTYFBAGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(S1)B(O)O)Cl)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5B2ClO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-07-7 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-07-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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